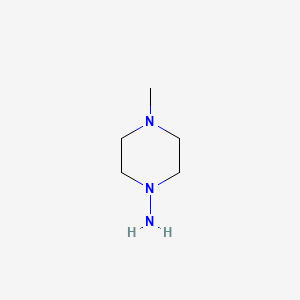

1-Amino-4-methylpiperazine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 80649. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4-methylpiperazin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3/c1-7-2-4-8(6)5-3-7/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJWLLQWLBMJCFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3057808 | |

| Record name | 4-Methyl-1-piperazinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | 1-Amino-4-methylpiperazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19314 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6928-85-4 | |

| Record name | 1-Amino-4-methylpiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6928-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-1-piperazinamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006928854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6928-85-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80649 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyl-1-piperazinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylpiperazin-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.321 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYL-1-PIPERAZINAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J5GBT1LFT2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Amino-4-methylpiperazine

CAS Number: 6928-85-4

This guide provides a comprehensive overview of 1-Amino-4-methylpiperazine, a versatile chemical intermediate widely utilized in the pharmaceutical and chemical industries. This document outlines its chemical and physical properties, safety and handling guidelines, synthesis protocols, and key applications, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound, also known as 4-methylpiperazin-1-amine, is a colorless to light yellow liquid.[1][2] It is a derivative of piperazine (B1678402) and possesses a distinct fishy odor.[2] Its fundamental role as a building block in organic synthesis stems from its unique structural features, containing both a primary amino group and a tertiary amine within a piperazine ring.[1][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 6928-85-4 | [1][4] |

| Molecular Formula | C5H13N3 | [1][4] |

| Molecular Weight | 115.18 g/mol | [1][4] |

| Appearance | Clear colorless to light yellow liquid | [1][2][4] |

| Boiling Point | 172-175 °C (lit.) | [4][5][6] |

| Density | 0.957 g/mL at 25 °C (lit.) | [4][5][6] |

| Refractive Index | n20/D 1.485 (lit.) | [5][6] |

| Solubility | Soluble in water | [2][5][6] |

| Flash Point | 63 °C (145.4 °F) - closed cup | [5][6] |

| Purity | ≥ 97% or ≥ 98% (GC) | [1] |

Safety and Handling

This compound is classified as a hazardous chemical and requires careful handling to ensure personnel safety.[7] It is a combustible liquid and is sensitive to air and light.[2][8]

Table 2: GHS Hazard and Precautionary Statements

| Classification | Code | Description | Reference(s) |

| Hazard Statements | H315 | Causes skin irritation | [2][5][9] |

| H319 | Causes serious eye irritation | [2][5][9] | |

| H335 | May cause respiratory irritation | [2][5][9] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray | [2][5] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [2] | |

| P302 + P352 | IF ON SKIN: Wash with plenty of water | [2] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |

Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[2] It is recommended to store the compound under an inert atmosphere.[10] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this substance.[5][6]

Experimental Protocols

The synthesis of this compound can be achieved through various methods. A common approach involves the nitrosation of N-methylpiperazine followed by a reduction step.

General Synthesis Workflow

Caption: General synthesis workflow for this compound.

Detailed Synthesis Protocol via Nitrosation and Reduction

This protocol is based on the reaction of N-methylpiperazine with a nitrosating agent, followed by reduction of the nitroso intermediate.

Materials:

-

N-methylpiperazine

-

Sodium nitrite (B80452)

-

Glacial acetic acid

-

Zinc powder

-

Hydrochloric acid

-

Chloroform

-

Alkali solution (e.g., NaOH)

Procedure:

-

Nitrosation: An aqueous solution of N-methylpiperazine is cooled, and a solution of sodium nitrite is added dropwise at a controlled temperature (e.g., 30 °C). The reaction is stirred for a period to ensure complete formation of 1-methyl-4-nitrosopiperazine.[11][12]

-

Reduction: Glacial acetic acid is added to the nitrosation product, and the mixture is cooled. Zinc powder is then gradually added while maintaining the temperature between 30-40 °C. The reaction is stirred for approximately 1.5 hours.[11][12]

-

Work-up and Extraction: After the reaction, the mixture is cooled and filtered. The filtrate is then added to a cooled alkali solution. The aqueous layer is extracted multiple times with chloroform.[11]

-

Purification: The combined organic extracts are distilled to remove the chloroform. The resulting crude product is then purified by vacuum distillation, collecting the fraction at the appropriate boiling point and pressure to yield pure this compound.[11]

Applications in Synthesis

This compound is a key intermediate in the synthesis of a variety of compounds, most notably in the pharmaceutical industry.

Role as a Synthetic Intermediate

Caption: Role of this compound in synthetic pathways.

One of its most significant applications is as a crucial intermediate in the synthesis of the antibiotic Rifampicin, which is used to treat tuberculosis and other bacterial infections.[3][4][11] The this compound moiety forms an active part of the Rifampicin structure.[3]

Furthermore, it is utilized in the synthesis of various other biologically active molecules. For instance, it reacts with aromatic aldehydes to form Schiff bases, which are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor properties.[3] It is also used in the synthesis of pyrazolo-pyrazine and pyridine (B92270) derivatives.[4][6] Beyond pharmaceuticals, it finds application in the production of specialty chemicals, agrochemicals such as herbicides and insecticides, and as a ligand in coordination chemistry.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. This compound | 6928-85-4 [chemicalbook.com]

- 5. 1-氨基-4-甲基哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 1-アミノ-4-メチルピペラジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. This compound | C5H13N3 | CID 81349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. Page loading... [wap.guidechem.com]

- 12. CN115703750A - Extraction and purification method of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 1-Amino-4-methylpiperazine from Piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 1-amino-4-methylpiperazine, a crucial intermediate in the pharmaceutical industry, notably in the synthesis of the antibiotic rifampicin.[1][2] The document details established experimental protocols, presents quantitative data for comparative analysis, and illustrates the synthetic pathways through clear diagrams.

Introduction

This compound, with the chemical formula C5H13N3, is a colorless, transparent, viscous liquid.[1] It serves as a vital building block in the synthesis of various pharmaceutical agents.[3][4] This guide focuses on the common and efficient methods for its synthesis starting from piperazine (B1678402), providing the necessary technical details for laboratory and potential scale-up applications.

Synthetic Routes

Two primary synthetic methodologies have been extensively documented for the preparation of this compound from piperazine derivatives:

-

Classical Multi-step Synthesis: This traditional approach involves a four-step process starting from piperazine hexahydrate: methylation, hydrolysis, nitrosation, and reduction.[1][3][5]

-

Catalytic Hydrogenation: A greener and more efficient alternative involves the direct catalytic hydrogenation of an N-nitrosated intermediate.[6]

-

Cyclization of a Dichloroamine: A less common but reported method involves the cyclization of N,N-di(2-chloroethyl)methylamine with aqueous hydrazine.[7][8]

This guide will provide in-depth details for the first two, more prevalent, synthetic routes.

Experimental Protocols

Route 1: Classical Multi-step Synthesis

This pathway begins with the methylation of piperazine, followed by nitrosation and subsequent reduction of the nitroso group to an amino group.

Logical Workflow for Classical Synthesis

References

- 1. Page loading... [wap.guidechem.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Page loading... [guidechem.com]

- 4. N-METHYLPIPERAZINE - Ataman Kimya [atamanchemicals.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. CN111423397A - Method for synthesizing this compound by catalytic hydrogenation - Google Patents [patents.google.com]

- 7. PREPARATION OF this compound | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Amino-4-methylpiperazine: Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Amino-4-methylpiperazine is a versatile heterocyclic amine that serves as a crucial building block in the synthesis of a wide range of pharmaceutical compounds. Its unique structural features make it a valuable synthon for drug discovery and development, particularly in the fields of anti-infectives and central nervous system (CNS) therapeutics. This technical guide provides a comprehensive overview of the molecular and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its role in the mechanism of action of its derivatives, most notably the antibiotic Rifampicin.

Core Molecular and Chemical Properties

This compound, a colorless to light yellow liquid, possesses a distinct chemical profile that makes it a reactive intermediate for various chemical transformations. Its key identifiers and physicochemical properties are summarized below.

| Property | Value |

| Molecular Formula | C₅H₁₃N₃ |

| Molecular Weight | 115.18 g/mol |

| CAS Number | 6928-85-4 |

| IUPAC Name | 4-methylpiperazin-1-amine |

| Density | 0.957 g/mL at 25 °C |

| Boiling Point | 172-175 °C |

| Solubility | Soluble in water |

| SMILES | CN1CCN(CC1)N |

| InChI Key | RJWLLQWLBMJCFD-UHFFFAOYSA-N |

Synthesis of this compound: Experimental Protocols

Several synthetic routes to this compound have been established. A common and effective method involves the nitrosation of 1-methylpiperazine (B117243) followed by reduction.

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from 1-methylpiperazine.

Detailed Experimental Protocol

Step 1: Nitrosation of 1-Methylpiperazine

-

In a well-ventilated fume hood, dissolve 1-methylpiperazine in a suitable aqueous acid (e.g., hydrochloric acid) in a reaction vessel equipped with a stirrer and a cooling system.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add a solution of sodium nitrite (B80452) (NaNO₂) in water dropwise to the cooled solution while maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours to ensure the completion of the reaction.

-

The resulting solution contains 1-methyl-4-nitrosopiperazine.

Step 2: Reduction of 1-Methyl-4-nitrosopiperazine

-

To the solution of 1-methyl-4-nitrosopiperazine, slowly add a reducing agent. A common choice is zinc powder in the presence of acetic acid.

-

The addition of the reducing agent should be done in portions to control the exothermic reaction, maintaining the temperature between 20-30 °C.

-

After the addition is complete, continue stirring the mixture for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove any solid byproducts.

-

The filtrate is then made alkaline, typically by the addition of a strong base like sodium hydroxide, to liberate the free base of this compound.

-

The product is then extracted with a suitable organic solvent (e.g., dichloromethane (B109758) or chloroform).

-

The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by distillation under reduced pressure.

Therapeutic Applications and Signaling Pathways

This compound is a key intermediate in the synthesis of various biologically active molecules. The piperazine (B1678402) nucleus is a common scaffold in many drugs targeting the central nervous system.[1]

Role in Rifampicin: An Anti-tuberculosis Agent

This compound is a critical component in the synthesis of the potent antibiotic Rifampicin.[2] The mechanism of action of Rifampicin is well-elucidated and involves the inhibition of bacterial RNA synthesis.

Rifampicin exerts its bactericidal effect by specifically targeting the bacterial DNA-dependent RNA polymerase.[3][4]

The key steps in this pathway are:

-

Binding to RNA Polymerase: Rifampicin binds to the β-subunit of the bacterial DNA-dependent RNA polymerase.[3][4]

-

Inhibition of Transcription: This binding physically blocks the elongation of the nascent RNA chain after only two or three nucleotides have been added, thus inhibiting the initiation of transcription.[5]

-

Bactericidal Effect: The cessation of RNA synthesis leads to a halt in protein production, ultimately resulting in bacterial cell death.[2]

Importantly, Rifampicin shows high selectivity for the bacterial enzyme and does not significantly affect the mammalian counterpart, which accounts for its therapeutic index.[3]

Derivatives in Central Nervous System Drug Discovery

The piperazine moiety is a well-known pharmacophore in many CNS-active drugs, including antipsychotics and antidepressants.[1] While specific signaling pathway data for direct derivatives of this compound are limited, the broader class of piperazine-containing antipsychotics is known to interact with dopaminergic and serotonergic pathways.

The therapeutic effects of many antipsychotic drugs are attributed to their modulation of neurotransmitter receptors, primarily dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. This interaction triggers a cascade of intracellular signaling events.

Further research into the structure-activity relationships (SAR) of this compound derivatives is warranted to elucidate their specific interactions with CNS targets and their downstream signaling consequences.

Schiff Base Derivatives: A Platform for Diverse Biological Activities

The primary amine group of this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases. These derivatives have been investigated for a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1] The mechanism of action for these activities is diverse and depends on the specific structural features of the Schiff base and its potential to chelate metal ions or interact with biological macromolecules.

Conclusion

This compound is a compound of significant interest to the pharmaceutical and chemical industries. Its straightforward synthesis and versatile reactivity make it an invaluable starting material for the creation of complex molecules with diverse therapeutic applications. While its role in the well-established mechanism of Rifampicin is clear, the full potential of its derivatives, particularly in the realm of CNS disorders, remains an active area of research. Future studies focusing on the specific molecular targets and signaling pathways of novel this compound derivatives will be crucial for unlocking their full therapeutic potential.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. What is the mechanism of Rifampin? [synapse.patsnap.com]

- 3. Rifampicin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. Rifampin: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

Spectroscopic Profile of 1-Amino-4-methylpiperazine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Amino-4-methylpiperazine (CAS No. 6928-85-4), a key intermediate in pharmaceutical synthesis. The document, intended for researchers, scientists, and professionals in drug development, details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.11 | s | 2H | NH₂ |

| 2.94-2.30 | m | 8H | -CH₂- (piperazine ring) |

| 2.25 | s | 3H | -CH₃ |

Solvent: Not specified in the primary source.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 61.1 | C-N (adjacent to NH₂) |

| 55.1 | C-N (piperazine ring) |

| 46.0 | -CH₃ |

Solvent: CDCl₃

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Description | Functional Group |

| ~3300-3400 | N-H stretching | Primary amine (NH₂) |

| ~2940 | C-H stretching | Aliphatic CH₂, CH₃ |

| ~2800 | C-H stretching | Aliphatic CH₂, CH₃ |

| ~1600 | N-H bending (scissoring) | Primary amine (NH₂) |

| ~1450 | C-H bending | Aliphatic CH₂, CH₃ |

| ~1150 | C-N stretching | Amine |

Sample Preparation: Neat, liquid film

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 115 | [M]⁺ (Molecular ion) |

| 99 | [M - NH₂]⁺ |

| 70 | [M - CH₃ - NH₂]⁺ or piperazine (B1678402) fragment |

| 56 | Further fragmentation |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following sections detail the general methodologies employed for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The ¹H NMR spectrum was acquired on a Varian A-60D spectrometer. A small amount of the neat this compound was dissolved in a suitable deuterated solvent (typically CDCl₃ for similar compounds) and placed in a 5 mm NMR tube. The spectrum was recorded at room temperature.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum was obtained using a spectrometer operating at a frequency appropriate for carbon-13 nuclei. The sample was prepared similarly to that for ¹H NMR, dissolved in CDCl₃. Due to the low natural abundance of ¹³C, a greater number of scans were accumulated to achieve a satisfactory signal-to-noise ratio.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A drop of neat this compound was placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin capillary film. The spectrum was recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

The mass spectrum was acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the volatile liquid sample was introduced into the instrument, where it was vaporized and bombarded with a high-energy electron beam. The resulting charged fragments were separated based on their mass-to-charge ratio (m/z) and detected.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Generalized workflow for spectroscopic analysis.

As no specific signaling pathways involving this compound are prominently described in publicly available scientific literature, a diagrammatic representation of such is not included. The primary role of this compound is as a synthetic building block in medicinal chemistry.

An In-depth Technical Guide to the Chemical Reactivity and Stability of 1-Amino-4-methylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Amino-4-methylpiperazine is a versatile heterocyclic amine that serves as a crucial building block in the synthesis of a wide range of compounds, most notably in the pharmaceutical industry. Its unique structure, featuring a primary amino group, a tertiary amino group, and a piperazine (B1678402) ring, imparts a distinct profile of reactivity and stability. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and stability of this compound, supported by quantitative data, detailed experimental protocols, and visualizations to aid in its effective application in research and development.

Chemical and Physical Properties

This compound is a colorless to light yellow, viscous liquid with a characteristic amine odor. It is miscible with water and soluble in many organic solvents.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C5H13N3 | [1][2] |

| Molecular Weight | 115.18 g/mol | [1][2] |

| CAS Number | 6928-85-4 | [1][2] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 172-175 °C | [2] |

| Density | 0.957 g/mL at 25 °C | [2] |

| Flash Point | 63 °C (145.4 °F) - closed cup | [3] |

| pKa1 (NH of piperazine) | 9.73 (at 25 °C) | [4] |

| pKa2 (NH2) | 5.35 (at 25 °C) | [4] |

Chemical Reactivity

The reactivity of this compound is characterized by the presence of two distinct nitrogen centers: the exocyclic primary amino group (-NH2) and the endocyclic tertiary amino group (-NCH3). The primary amino group is the more reactive site for many transformations.

Basicity and Salt Formation

As a diamine, this compound readily reacts with acids to form salts. The two pKa values indicate that the ring nitrogen is more basic than the exocyclic primary amino nitrogen. This differential basicity can be exploited in synthetic strategies.

Reactions involving the Primary Amino Group

The primary amino group is a potent nucleophile and undergoes a variety of characteristic reactions:

-

Schiff Base Formation: this compound reacts readily with aldehydes and ketones to form Schiff bases (imines). This reaction is often carried out under reflux in a suitable solvent like ethanol (B145695).[5] This reactivity is fundamental to its use in the synthesis of various heterocyclic systems and as an intermediate in drug synthesis.[5]

-

Acylation: The primary amino group can be acylated using acid chlorides or anhydrides to form amides.

-

Alkylation: While the ring nitrogen can also be alkylated, selective N-alkylation of the primary amino group can be achieved under controlled conditions.

-

Reductive Amination: The primary amine can participate in reductive amination reactions with carbonyl compounds in the presence of a reducing agent to form secondary amines.

Role as a Synthetic Intermediate

This compound is a key intermediate in the synthesis of numerous pharmaceutical compounds.[2][6] Its most notable application is in the production of the antibiotic Rifampicin.[2][6] It is also used in the development of psychoactive drugs, including antidepressants and anti-anxiety medications.[1]

Caption: Key reactions of this compound.

Stability and Degradation

This compound is a stable compound under recommended storage conditions.[7] However, it is susceptible to degradation under certain conditions.

Storage and Handling

For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area in tightly sealed containers, preferably under an inert atmosphere (e.g., nitrogen blanket).[7] It is sensitive to light and air, and exposure should be minimized.[3]

Incompatibilities

This compound is incompatible with strong oxidizing agents, acids, and acid chlorides. Contact with these substances should be avoided to prevent vigorous reactions.

Degradation Pathways

While specific degradation studies on this compound are not extensively published, degradation pathways can be inferred from the reactivity of similar piperazine derivatives.

-

Oxidative Degradation: The presence of the amino groups makes the molecule susceptible to oxidation. The primary amino group can be oxidized, and the tertiary amine can be oxidized to an N-oxide. The piperazine ring itself can also undergo oxidative cleavage.

-

Thermal Degradation: At elevated temperatures, thermal decomposition can occur, leading to the release of nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[6]

-

Photodegradation: As the compound is light-sensitive, exposure to UV radiation may lead to degradation, although specific photoproducts have not been characterized in the literature.

Caption: Factors leading to the degradation of this compound.

Biological Activity and Role in Signaling Pathways

Current scientific literature primarily highlights the role of this compound as a synthetic intermediate in the creation of pharmacologically active molecules.[1][2][6] There is no direct evidence to suggest that this compound itself has a specific biological target or plays a direct role in cellular signaling pathways.

However, the piperazine moiety is a well-known pharmacophore present in numerous drugs targeting the central nervous system (CNS).[8][9] Derivatives of piperazine are known to interact with various neurotransmitter receptors, including serotonergic and dopaminergic receptors.[8] Therefore, while this compound is not directly a signaling molecule, it serves as a valuable scaffold for the development of compounds that can modulate these pathways.

Caption: Indirect role of this compound in signaling.

Experimental Protocols

Synthesis of a Schiff Base from this compound

This protocol is adapted from the general method for synthesizing Schiff bases.[5]

Materials:

-

This compound

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Absolute ethanol

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

Dissolve the aromatic aldehyde (1 equivalent) in absolute ethanol in a round-bottom flask.

-

Slowly add this compound (1.25 equivalents) to the stirred solution.

-

Attach a condenser and reflux the reaction mixture for 3-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. If not, the solvent may be removed under reduced pressure.

-

Wash the crude product with cold ethanol.

-

Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

General Protocol for Forced Degradation Studies

This protocol provides a general framework for assessing the stability of this compound under stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 M)

-

Sodium hydroxide (B78521) (e.g., 0.1 M)

-

Hydrogen peroxide (e.g., 3%)

-

HPLC-grade water and acetonitrile

-

pH meter

-

Calibrated oven

-

Photostability chamber

-

HPLC system with a suitable column (e.g., C18)

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

Mix equal volumes of the stock solution and 0.1 M HCl.

-

Heat the mixture at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

Cool, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for analysis.

-

-

Base Hydrolysis:

-

Mix equal volumes of the stock solution and 0.1 M NaOH.

-

Heat the mixture at a specified temperature (e.g., 60 °C) for a defined period.

-

Cool, neutralize with 0.1 M HCl, and dilute for analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%).

-

Keep the mixture at room temperature for a defined period, protected from light.

-

Dilute for analysis.

-

-

Thermal Degradation:

-

Place a solid sample of this compound in a calibrated oven at an elevated temperature (e.g., 70 °C) for a defined period.

-

Dissolve the stressed sample in a suitable solvent and dilute for analysis.

-

-

Photodegradation:

-

Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

-

A control sample should be kept in the dark.

-

Analyze both the exposed and control samples.

-

-

Analysis:

-

Analyze all stressed samples and a non-stressed control sample by a stability-indicating HPLC method.

-

Quantify the parent compound and any degradation products.

-

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-defined reactivity profile dominated by its primary amino group. While stable under recommended conditions, it is susceptible to degradation by oxidation, heat, and light. Its primary significance lies in its role as a building block for complex molecules, particularly in the pharmaceutical industry, rather than any intrinsic biological signaling activity. A thorough understanding of its chemical reactivity and stability, as outlined in this guide, is essential for its successful application in synthesis and drug development.

References

- 1. This compound | C5H13N3 | CID 81349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 6928-85-4 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. CN111423397A - Method for synthesizing this compound by catalytic hydrogenation - Google Patents [patents.google.com]

- 6. scbt.com [scbt.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. guidechem.com [guidechem.com]

- 9. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]

Navigating the Solubility Landscape of 1-Amino-4-methylpiperazine in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 1-Amino-4-methylpiperazine in various organic solvents, addressing a critical knowledge gap for researchers, scientists, and professionals in drug development. While quantitative solubility data remains largely unpublished, this document consolidates available qualitative information and provides a detailed, generalized experimental protocol for its determination.

Understanding the Solubility Profile

This compound (CAS No. 6928-85-4) is a versatile intermediate widely utilized in the synthesis of pharmaceuticals.[1] Its solubility is a fundamental parameter influencing reaction kinetics, purification strategies, and formulation development.

Based on available literature, this compound is consistently reported to be miscible with water .[1][2][3][4] This high aqueous solubility is attributed to the presence of amino groups capable of hydrogen bonding.

Qualitative assessments from patent literature indicate that this compound exhibits poor solubility in halogenated hydrocarbons , such as chloroform (B151607) and dichloromethane.[5] Conversely, it is described as being soluble in aromatic hydrocarbons , including toluene (B28343) and xylene, which are often employed in its extraction and purification processes.[5]

A summary of the qualitative solubility is presented below:

| Solvent Class | Specific Solvent | Qualitative Solubility | Source |

| Protic Solvents | Water | Miscible | [1][2][3][4] |

| Halogenated Hydrocarbons | Chloroform | Poorly Soluble/Low Solubility | [2][5][6] |

| Dichloromethane | Poorly Soluble | [5] | |

| Aromatic Hydrocarbons | Toluene | Soluble | [5] |

| Xylene | Soluble | [5] |

It is crucial to note that publicly accessible scientific literature and chemical databases lack specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a broad range of organic solvents at varying temperatures. This underscores the necessity for experimental determination to guide solvent selection in practical applications.

Experimental Protocol for Solubility Determination

The following section outlines a generalized yet detailed methodology for the experimental determination of the solubility of a liquid amine, such as this compound, in organic solvents. This protocol is based on the widely accepted isothermal shake-flask method.

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Syringe filters (chemically compatible with the solvent and analyte)

-

Vials with airtight septa

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography with a UV detector (HPLC-UV))

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved amine is essential to ensure saturation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 40 °C).

-

Agitate the mixture for a sufficient period to allow for equilibrium to be reached (typically 24-72 hours).

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, cease agitation and allow the undissolved this compound to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the withdrawn sample through a syringe filter into a clean vial to remove any undissolved micro-droplets. This step is critical to prevent overestimation of solubility.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound in the same organic solvent with known concentrations.

-

Analyze both the standard solutions and the filtered sample from the saturated solution using a suitable analytical technique (e.g., GC-FID or HPLC-UV).

-

Construct a calibration curve from the analytical response of the standard solutions.

-

Determine the concentration of this compound in the sample by interpolating its analytical response on the calibration curve.

-

-

Data Reporting:

-

Express the solubility in standard units such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L) at the specified temperature.

-

Visualizing the Path to Solvent Selection

To aid researchers in the logical process of determining and applying solubility data, the following workflow diagram is provided.

Caption: A logical workflow for solvent selection based on solubility determination.

Conclusion

While the miscibility of this compound with water is well-established, a significant lack of quantitative data on its solubility in organic solvents persists in the public domain. This guide provides a framework for addressing this gap by presenting a robust experimental protocol for solubility determination. The qualitative information and the structured workflow presented herein are intended to empower researchers and drug development professionals to make more informed decisions in their selection of solvent systems for applications involving this compound, ultimately facilitating more efficient and effective research and development processes.

References

- 1. This compound | 6928-85-4 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. technochemdombivli.com [technochemdombivli.com]

- 4. This compound, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. CN115703750A - Extraction and purification method of this compound - Google Patents [patents.google.com]

- 6. chembk.com [chembk.com]

1-Amino-4-methylpiperazine derivatives and analogs

An In-Depth Technical Guide to 1-Amino-4-methylpiperazine Derivatives and Analogs for Drug Discovery Professionals

Executive Summary

The this compound scaffold is a cornerstone in modern medicinal chemistry, serving as a vital intermediate in the synthesis of numerous biologically active compounds.[1][2] Its unique structural and physicochemical properties make it a "privileged scaffold," frequently incorporated into drug candidates across various therapeutic areas, including oncology and infectious diseases.[1] This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives, with a focus on their potential as anticancer agents. It includes detailed experimental methodologies, quantitative biological data, and visualizations of key synthetic and signaling pathways to support researchers in the field of drug development.

Synthesis of this compound Derivatives

The primary amino group of this compound serves as a versatile handle for synthetic modification, most commonly through condensation reactions with aldehydes and ketones to form stable Schiff bases (imines).[1][3] This reaction is typically straightforward, high-yielding, and allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).

A prevalent synthetic route involves the refluxing of this compound with various aromatic aldehydes in an alcohol solvent, such as ethanol (B145695).[1][4] This one-step process often proceeds efficiently without the need for a catalyst.[1]

Mandatory Visualization 1: Synthetic Workflow

Quantitative Synthesis Data

The synthesis of Schiff bases from this compound and various aromatic aldehydes has been reported with moderate to excellent yields. The following table summarizes representative data.[1]

| Compound ID | Aromatic Aldehyde Precursor | Yield (%) | Melting Point (°C) |

| 3 | 3-Nitrobenzaldehyde | 88% | 105 |

| 5 | 4-Fluorobenzaldehyde | 62% | 77-78 |

| 7 | 3,4,5-Trimethoxybenzaldehyde | 81% | 141-142 |

| 9 | 3,4-Dichlorobenzaldehyde | 70% | 63-64 |

Table 1: Synthesis yields and melting points of selected Schiff base derivatives of this compound. Data sourced from Ay, 2016.[1]

Biological Activity and Therapeutic Potential

Piperazine-containing molecules are known to exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer effects.[1][5][6] Recent research has focused on developing N-methylpiperazine analogs as potent anticancer agents, with some compounds demonstrating significant cytotoxicity against various human cancer cell lines.[6]

Anticancer Activity

A study by Singh et al. (2024) explored a series of N-methylpiperazine derivatives, structurally related to this compound analogs, for their anticancer potential.[6] The compounds were evaluated against lung (A-549), colon (HCT-116), and pancreatic (MIAPaCa-2) cancer cell lines. Several derivatives exhibited potent cytotoxic activity, with IC₅₀ values in the low micromolar range, in some cases surpassing the standard chemotherapeutic agent, gefitinib.[5][6]

Quantitative Anticancer Data

The half-maximal inhibitory concentration (IC₅₀) values for the most active compounds from the study are presented below.[6]

| Compound ID | A-549 (Lung) IC₅₀ (µM) | HCT-116 (Colon) IC₅₀ (µM) | MIAPaCa-2 (Pancreatic) IC₅₀ (µM) |

| A-6 | 7.74 | 12.36 | 35.14 |

| A-11 | 5.71 | 4.26 | 31.36 |

| A-12 | 13.16 | 11.25 | 45.24 |

| Gefitinib | 16.56 | 10.51 | 49.50 |

Table 2: In vitro anticancer activity (IC₅₀) of lead N-methylpiperazine derivatives compared to the standard drug Gefitinib. Data sourced from Singh et al., 2024.[5][6]

Mechanism of Action: Kinase Inhibition

The anticancer activity of many piperazine (B1678402) derivatives is attributed to their ability to function as kinase inhibitors.[7] The study on N-methylpiperazine analogs suggested that their cytotoxic effects may be mediated through the inhibition of the Epidermal Growth Factor Receptor (EGFR), a key tyrosine kinase involved in cell proliferation and survival.[6]

EGFR activation triggers several downstream signaling cascades, most notably the PI3K/Akt/mTOR pathway, which is critical for promoting cell growth, proliferation, and survival, and is often dysregulated in cancer.[7][8][9][10] By blocking EGFR, these inhibitors can effectively shut down this pro-survival signaling, leading to apoptosis in cancer cells.

Mandatory Visualization 2: Signaling Pathway

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of Schiff base derivatives and the evaluation of anticancer cytotoxicity, as cited in the supporting literature.

Protocol: Synthesis of Schiff Base Derivatives[1]

This protocol describes the general method for synthesizing Schiff bases from this compound and an aromatic aldehyde.

-

Dissolution: Dissolve the aromatic aldehyde derivative (1 equivalent) in 10 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Amine: To the stirred solution, slowly add this compound (1.25 equivalents, density = 0.957 g/mL).

-

Reaction: Heat the reaction mixture to reflux and maintain for 3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Isolation: After completion, cool the mixture to room temperature. A precipitate will form.

-

Purification: Collect the solid product by filtration. Wash the precipitate with cold ethanol to remove unreacted starting materials.

-

Recrystallization: Further purify the product by recrystallizing from ethanol to yield the final Schiff base derivative.

-

Characterization: Confirm the structure of the synthesized compound using FTIR, ¹H-NMR, ¹³C-NMR, and LC-MS analysis.[1]

Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)[7][11][12][13]

This colorimetric assay measures cell metabolic activity to determine the cytotoxic potential of test compounds.

-

Cell Seeding: Seed human cancer cells (e.g., A-549, HCT-116) into a 96-well microplate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for cell adherence.

-

Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 1 µM to 50 µM) in culture medium.[6] Remove the overnight medium from the cells and replace it with 100 µL of medium containing the various concentrations of the test compounds. Include wells for a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent like gefitinib).

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ atmosphere.[11]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[12] Incubate for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[7][12]

-

Solubilization: Carefully remove the medium from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7][13]

-

Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12] Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).[7]

Conclusion and Future Outlook

Derivatives and analogs of this compound represent a promising and versatile class of compounds for drug discovery. The straightforward and efficient synthesis of Schiff bases allows for rapid generation of diverse chemical libraries for screening. Quantitative data clearly demonstrates that N-methylpiperazine analogs possess potent, low-micromolar anticancer activity, potentially through the inhibition of key signaling pathways like EGFR and PI3K/Akt. The detailed protocols provided herein offer a robust framework for synthesizing and evaluating new chemical entities based on this valuable scaffold. Future research should focus on optimizing the lead compounds to improve potency and selectivity, conducting in vivo efficacy studies, and further elucidating the precise molecular mechanisms of action to advance these promising candidates toward clinical development.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. This compound | Semantic Scholar [semanticscholar.org]

- 3. Synthesis and Characterization of Schiff Base this compound Derivatives | Semantic Scholar [semanticscholar.org]

- 4. Synthesis and Characterization of this compound Aromatic Aldehyde Schiff Base | Semantic Scholar [semanticscholar.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. texaschildrens.org [texaschildrens.org]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Biological activity of 1-Amino-4-methylpiperazine

An In-depth Technical Guide on the Biological Activity of 1-Amino-4-methylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile heterocyclic compound that serves as a crucial intermediate and structural scaffold in the synthesis of a wide array of biologically active molecules.[1] Its derivatives have demonstrated significant potential across multiple therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. The piperazine (B1678402) nucleus is a common feature in many approved drugs, highlighting its importance in medicinal chemistry.[2][3] This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of compounds derived from this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of key processes and pathways.

Synthesis of this compound and Its Derivatives

This compound can be synthesized through various methods, commonly involving the nitrosation of N-methylpiperazine followed by reduction.[4][5][6] A widely used laboratory and industrial method starts from piperazine hexahydrate, proceeding through methylation, hydrolysis, nitrosation, and finally, reduction using agents like zinc powder in acetic acid.[4][6][7] More environmentally friendly methods, such as catalytic hydrogenation using a palladium catalyst, have also been developed to improve yield and reduce waste.[8]

The primary amine group of this compound makes it an excellent starting material for creating Schiff bases (imines or hydrazones) through condensation reactions with various aromatic aldehydes and ketones.[2] These reactions are typically straightforward, often performed under reflux in a solvent like ethanol (B145695), and can be conducted without a catalyst.[2] This ease of derivatization allows for the generation of large libraries of compounds for biological screening.

General Experimental Protocol: Synthesis of Schiff Base Derivatives

A general procedure for synthesizing Schiff base derivatives from this compound is as follows:[2]

-

An aromatic aldehyde derivative (1 equivalent) is dissolved in absolute ethanol (10 mL).

-

This compound (1.25 equivalents) is slowly added to the solution.

-

The reaction mixture is stirred and heated to reflux for approximately 3 hours.

-

After cooling the mixture to room temperature, the resulting precipitate is collected by filtration.

-

The crude product is washed with cold ethanol and then recrystallized from ethanol to yield the pure Schiff base.

Anticancer Activity

Derivatives of this compound have shown significant promise as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The mechanism of action often involves the induction of apoptosis.[3][9]

Cytotoxicity Data

The antiproliferative activity of various this compound derivatives has been quantified using the MTT assay, with results often presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |

| Phenyl Benzamide (A-11) | A-549 (Lung) | 5.71 | Gefitinib | 16.56 |

| Phenyl Benzamide (A-11) | HCT-116 (Colon) | 4.26 | Gefitinib | 10.51 |

| Phenyl Benzamide (A-11) | MIAPaCa-2 (Pancreatic) | 31.36 | Gefitinib | 49.50 |

| Piperazine Compound (PCC) | SNU-475 (Liver) | 6.98 µg/mL | Doxorubicin | 1.14 µg/mL |

| Piperazine Compound (PCC) | SNU-423 (Liver) | 7.76 µg/mL | Doxorubicin | 1.14 µg/mL |

| 1,2-Benzothiazine (BS130) | MCF7 (Breast) | More cytotoxic than Doxorubicin at 1 µM | Doxorubicin | - |

| 1,2-Benzothiazine (BS230) | MCF7 (Breast) | More cytotoxic than Doxorubicin at 1 µM | Doxorubicin | - |

Table 1: In Vitro Cytotoxicity of this compound Derivatives.[9][10][11][12]

Mechanism of Action: Apoptosis Induction

Studies suggest that piperazine-containing compounds can induce apoptosis (programmed cell death) in cancer cells. For instance, a piperazine-containing compound designated as PCC was shown to induce morphological changes characteristic of apoptosis in human liver cancer cells, such as chromatin condensation and membrane blebbing.[9] This suggests that these compounds could be valuable candidates for anticancer drug development.[9]

Experimental Protocol: MTT Cell Viability Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[10][12]

-

Cancer cells are seeded in 96-well plates and incubated to allow for attachment.

-

The cells are treated with various concentrations of the synthesized compounds and a standard drug (e.g., Gefitinib) and incubated for a specified period (e.g., 48 hours).

-

After incubation, the treatment medium is removed, and MTT solution (e.g., 2.5 mg/mL) is added to each well.

-

The plate is incubated for another 4 hours at 37°C in a humidified atmosphere with 5% CO2.[12]

-

The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan (B1609692) crystals.

-

The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The percentage of cell survival is calculated using the formula: % Cell Survival = [(At - Ab) / (Ac - Ab)] × 100, where At, Ab, and Ac are the absorbances of the test sample, blank, and control, respectively.[12]

Antimicrobial Activity

The piperazine scaffold is a well-known pharmacophore in the design of antimicrobial agents.[2] Schiff base derivatives of this compound have been synthesized and evaluated for their activity against various Gram-positive and Gram-negative bacteria, as well as fungi. In many cases, metal complexes of these Schiff bases show enhanced antimicrobial activity compared to the ligands alone.[2][13]

Antimicrobial Screening Data

The antimicrobial efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Standard | MIC (µg/mL) |

| Piperazine Schiff Base | Staphylococcus aureus (MRSA) | 30 | Streptomycin | 10 |

| Chalcone-Piperazine Hybrid | Candida albicans | 2.22 | Fluconazole | - |

Table 2: Antimicrobial Activity of this compound Derivatives.[14]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

A common method to determine MIC is the broth microdilution assay, often using an indicator like resazurin (B115843).[14]

-

A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Brain Heart Infusion broth).

-

A standardized inoculum of the target microorganism (e.g., MRSA adjusted to 1x10^6 CFU/mL) is added to each well.

-

A growth indicator, such as resazurin solution, is added to all wells.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

The MIC is determined as the lowest concentration of the compound that prevents a color change of the indicator (indicating inhibition of microbial growth).

Neuroprotective Effects in Alzheimer's Disease

Piperazine-based compounds are emerging as multi-target agents for the treatment of neurodegenerative disorders like Alzheimer's disease (AD).[15] AD is characterized by the accumulation of amyloid-β (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated Tau protein.[15][16] Novel piperazine derivatives have been designed to simultaneously target both of these pathologies.

Mechanism of Action in Alzheimer's Disease

Promising hybrid molecules derived from piperazine have been shown to:

-

Reduce the phosphorylation and aggregation of the Tau-derived peptide AcPHF6.[16]

-

Disaggregate pre-formed Aβ and Tau peptide aggregates.[16]

-

Preserve memory and reduce both amyloid and Tau pathology in preclinical animal models of AD.[15]

These multi-target effects suggest that piperazine derivatives could be developed into disease-modifying therapies for Alzheimer's.[15]

References

- 1. This compound | 6928-85-4 [chemicalbook.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 4. Page loading... [guidechem.com]

- 5. CN115703750A - Extraction and purification method of this compound - Google Patents [patents.google.com]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. CN111423397A - Method for synthesizing this compound by catalytic hydrogenation - Google Patents [patents.google.com]

- 9. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Emriye, A.Y. (2016) Synthesis and Characterization of Schiff Base. This compound Derivatives. CBU Journal of Sciences, 12, 375-392. - References - Scientific Research Publishing [scirp.org]

- 14. nanobioletters.com [nanobioletters.com]

- 15. New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Amino-4-methylpiperazine: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 1-Amino-4-methylpiperazine (CAS No. 6928-85-4). The information is intended to guide laboratory personnel in the safe use of this compound and to provide a framework for establishing robust safety protocols.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. It is a combustible liquid that causes skin and serious eye irritation.[1][2] In some classifications, it is also considered harmful if swallowed, in contact with skin, or inhaled, and may cause respiratory irritation.[3]

Hazard Statements:

-

Harmful if swallowed[3]

-

Harmful in contact with skin[3]

-

Harmful if inhaled[3]

-

May cause respiratory irritation[3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 6928-85-4 | [1][2] |

| Molecular Formula | C5H13N3 | [2] |

| Molecular Weight | 115.18 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [2][4] |

| Odor | No information available / Fishy | [2][4] |

| Boiling Point | 172-175 °C | [5] |

| Flash Point | 63 °C (145.4 °F) - closed cup | [5] |

| Density | 0.957 g/mL at 25 °C | [5] |

| Solubility in Water | Soluble/Miscible | [4][5] |

| Refractive Index | n20/D 1.485 | [5] |

| Stability | Stable under normal conditions. Sensitive to light and air. | [2][4] |

Toxicological Data

Table 2: Summary of Toxicological Hazards

| Endpoint | Classification/Effect | Reference |

| Acute Oral Toxicity | Harmful if swallowed (Category 4) | [3] |

| Acute Dermal Toxicity | Harmful in contact with skin (Category 4) | [3] |

| Acute Inhalation Toxicity | Harmful if inhaled (Category 4) | [3] |

| Skin Corrosion/Irritation | Causes skin irritation (Category 2) | [1][2] |

| Serious Eye Damage/Irritation | Causes serious eye irritation (Category 2) | [1][2] |

| Respiratory or Skin Sensitization | No information available | [1] |

| Carcinogenicity | No components listed as a carcinogen | [1] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | [3] |

Experimental Protocols for Safety Assessment

The following sections outline the methodologies for key experiments used to determine the safety profile of chemicals like this compound.

Flash Point Determination (ASTM D93)

The flash point of this compound is determined using the Pensky-Martens closed-cup method as described in ASTM D93.[4]

Methodology:

-

A brass test cup is filled with the sample to a specified level.

-

The sample is heated and stirred at a controlled rate.

-

An ignition source is periodically directed into the cup.

-

The flash point is the lowest temperature at which the vapors above the liquid ignite upon application of the ignition source.

Skin Irritation Testing (OECD Test Guideline 439)

The potential for skin irritation is assessed using an in vitro reconstructed human epidermis (RhE) test method, following OECD Test Guideline 439. This method avoids the use of live animals.

Methodology:

-

A commercially available RhE tissue is equilibrated in a culture medium.

-

A small amount of the test substance is applied directly to the surface of the tissue.

-

After a defined exposure period, the tissue is rinsed and incubated.

-

Tissue viability is then measured using a colorimetric assay (e.g., MTT assay). A significant reduction in cell viability compared to a negative control indicates that the substance is an irritant.

Eye Irritation Testing (OECD Test Guideline 405)

The potential for eye irritation is evaluated based on OECD Test Guideline 405. While this guideline has historically involved in vivo testing with animals, a weight-of-the-evidence approach is now strongly recommended, prioritizing in vitro and ex vivo methods.

Methodology (In Vivo - if required):

-

Following the administration of an analgesic and topical anesthetic, a single dose of the substance is applied to the conjunctival sac of one eye of an animal (the other eye serves as a control).

-

The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) for signs of irritation, including redness, swelling, and discharge in the conjunctiva, and opacity and other effects on the cornea and iris.

-

The severity of the lesions is scored to determine the level of irritation.

Safe Handling and Storage

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.[4]

-

Do not breathe vapors or mists.

-

Keep away from heat, sparks, and open flames.[1]

-

Wash hands thoroughly after handling.[1]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

-

Store under an inert atmosphere.[1]

-

Keep away from incompatible materials such as strong oxidizing agents.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure.

Table 3: Recommended Personal Protective Equipment

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and airborne particles. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Provides a barrier against direct skin contact. |

| Body Protection | Flame-retardant and chemical-resistant lab coat or apron. | Prevents contamination of personal clothing and protects against splashes. |

| Respiratory Protection | NIOSH-approved respirator with an organic vapor cartridge when working outside a fume hood or if vapors are generated. | Protects against inhalation of harmful vapors. |

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

In case of:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[1][2]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops or persists.[1][2]

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.[1][2]

Accidental Release Measures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

-

Small Spills:

-

Large Spills:

-

Evacuate the area immediately.

-

Contact emergency services and your institution's environmental health and safety department.

-

Prevent the spill from entering drains or waterways.

-

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

-

Unsuitable Extinguishing Media: No information available.

-

Specific Hazards: Combustible liquid. In a fire, irritating and toxic gases such as nitrogen oxides and carbon oxides may be produced.[1] Containers may explode when heated.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not allow it to enter the environment.[1]

Visual Workflow Guides

The following diagrams illustrate key safety workflows.

References

Discovery and history of 1-Amino-4-methylpiperazine

An In-depth Technical Guide to 1-Amino-4-methylpiperazine: Discovery, History, and Synthesis

This guide provides a comprehensive overview of this compound, a key intermediate in the pharmaceutical industry. It is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its discovery, historical significance, and various synthetic methodologies.

Introduction

This compound (AMP), with the CAS number 6928-85-4, is a heterocyclic amine that has garnered significant attention primarily as a crucial building block in the synthesis of rifampicin (B610482), a potent antibiotic used in the treatment of tuberculosis and other bacterial infections.[1][2][3][4] Its unique structure, featuring a piperazine (B1678402) ring with a methyl group at the 4-position and an amino group at the 1-position, makes it a versatile reagent in organic synthesis. Beyond its role in antibiotic synthesis, AMP is utilized in the preparation of various Schiff bases and as a component in epoxy resin formulations.[1]

Discovery and History

The first documented synthesis of this compound was reported in 2004 by P. M. Kushakova and colleagues.[5] They achieved this through the cyclization of N-di(2-chloroethyl)methylamine with aqueous hydrazine.[5] This discovery provided a novel route to a compound that would become industrially significant.

The historical importance of this compound is intrinsically linked to the development of rifampicin. Various patents describe processes for the preparation of rifampicin from rifamycin (B1679328) S, where this compound is a key reactant in forming the characteristic side chain of the antibiotic.[6][7][8][9] The efficiency of this step has been a subject of extensive research, leading to the development of numerous synthetic protocols aimed at improving yield and purity.

While the primary application of this compound remains in the pharmaceutical sector, its utility has expanded. It has been used as a solvating and stabilizing agent in the preparation of silver nanoparticles and as a precursor for pyrazolo-pyrazine and -pyridine derivatives with potential antibacterial activity.

Physicochemical Properties

This compound is a clear, colorless to light yellow liquid under standard conditions.[3] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C5H13N3 | [10] |

| Molecular Weight | 115.18 g/mol | [10] |

| CAS Number | 6928-85-4 | [10] |

| Boiling Point | 172-175 °C | |

| Density | 0.957 g/mL at 25 °C | |

| Refractive Index | n20/D 1.485 | |

| Flash Point | 63 °C (145.4 °F) - closed cup | |

| Solubility | Soluble in water |

Synthetic Methodologies

Several synthetic routes to this compound have been developed, each with distinct advantages and disadvantages. The choice of method often depends on the desired scale, purity requirements, and environmental considerations.

Synthesis from Piperazine Hexahydrate

A common industrial method starts from piperazine hexahydrate and involves a four-step process: methylation, hydrolysis, nitrosation, and reduction.

Caption: Synthesis of this compound from Piperazine.

Cyclization of N-di(2-chloroethyl)methylamine

This method, reported as the first synthesis, involves the reaction of N-di(2-chloroethyl)methylamine with aqueous hydrazine.[5]

Caption: Synthesis via Cyclization Reaction.

Catalytic Hydrogenation

A greener alternative to the use of zinc powder for the reduction of 1-nitroso-4-methylpiperazine is catalytic hydrogenation. This method often employs a palladium-based catalyst.[11]

Experimental Protocols

Protocol 1: Synthesis from N-Methylpiperazine via Nitrosation and Reduction

This protocol is adapted from established industrial processes.

Step 1: Nitrosation of N-Methylpiperazine

-

In a reaction vessel, an aqueous solution of N-methylpiperazine is cooled to 30 °C.

-

A solution of sodium nitrite (B80452) is added dropwise while maintaining the temperature.

-

The reaction mixture is stirred for an additional 30 minutes to ensure complete conversion to 1-nitroso-4-methylpiperazine.

Step 2: Reduction of 1-Nitroso-4-methylpiperazine

-